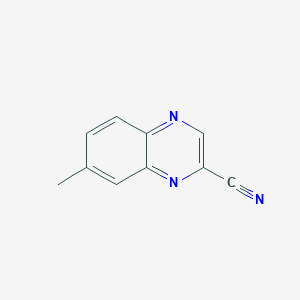![molecular formula C16H17NO5S B081260 (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid CAS No. 13504-89-7](/img/structure/B81260.png)
(2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid, also known as MSOP, is a chemical compound that has been widely used in scientific research. It is an antagonist of the metabotropic glutamate receptor 5 (mGluR5), which is a type of G protein-coupled receptor that is involved in various physiological processes, including learning and memory, anxiety, and pain perception. MSOP has been found to have potential therapeutic applications in various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.
Mécanisme D'action
(2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid acts as a competitive antagonist of mGluR5, which means that it binds to the receptor and prevents the binding of its natural ligands, such as glutamate. By blocking the activation of mGluR5, (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid can modulate various downstream signaling pathways that are involved in synaptic plasticity, neuronal excitability, and inflammation.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid depend on the specific experimental conditions and the target tissues or organs. In general, (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid has been found to reduce the activity of mGluR5 in the brain, which can lead to decreased neuronal excitability, decreased synaptic plasticity, and decreased inflammation. (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid has also been shown to have analgesic effects in animal models of chronic pain, possibly by reducing the release of glutamate and other excitatory neurotransmitters in the spinal cord.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid in lab experiments is its high selectivity and potency for mGluR5. (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid has been found to have minimal effects on other glutamate receptors, such as NMDA receptors and AMPA receptors, which can reduce the risk of off-target effects. However, one limitation of using (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid is its relatively short half-life and poor bioavailability, which can limit its effectiveness in vivo. Moreover, (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid may have different effects in different brain regions or cell types, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the research on (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid and its potential therapeutic applications. One direction is to further investigate the molecular mechanisms underlying the effects of (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid on synaptic plasticity and memory formation, and to identify the downstream signaling pathways that are modulated by mGluR5. Another direction is to explore the potential of (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid as a treatment for various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. This may involve the development of more potent and selective mGluR5 antagonists, or the use of (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid in combination with other drugs or therapies. Finally, future research may also focus on the optimization of the synthesis and formulation of (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid, in order to improve its pharmacokinetic properties and increase its efficacy in vivo.
Méthodes De Synthèse
The synthesis of (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid involves the reaction of 4-methylbenzenesulfonyl chloride with 3-(4-hydroxyphenyl)alanine methyl ester hydrochloride in the presence of triethylamine and N,N-dimethylformamide. The resulting product is then treated with ammonia to obtain (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid as a white powder. The purity of (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid can be further improved by recrystallization from ethanol or ethyl acetate.
Applications De Recherche Scientifique
(2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid has been extensively used in scientific research to investigate the role of mGluR5 in various physiological and pathological conditions. For example, studies have shown that (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid can block the effects of mGluR5 activation on synaptic plasticity and memory formation in the hippocampus, which is a brain region that is critical for learning and memory. (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid has also been found to have analgesic effects in animal models of chronic pain, possibly by inhibiting the activation of mGluR5 in the spinal cord.
Propriétés
Numéro CAS |
13504-89-7 |
|---|---|
Nom du produit |
(2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid |
Formule moléculaire |
C16H17NO5S |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid |
InChI |
InChI=1S/C16H17NO5S/c1-11-2-8-14(9-3-11)23(20,21)22-13-6-4-12(5-7-13)10-15(17)16(18)19/h2-9,15H,10,17H2,1H3,(H,18,19)/t15-/m0/s1 |
Clé InChI |
ATXDONQDDITMNX-HNNXBMFYSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C[C@@H](C(=O)O)N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)CC(C(=O)O)N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,2S,5R,6S)-2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol](/img/structure/B81177.png)

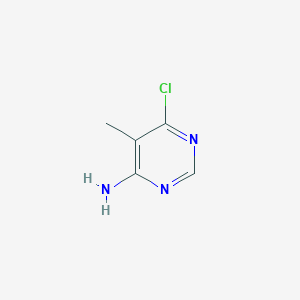

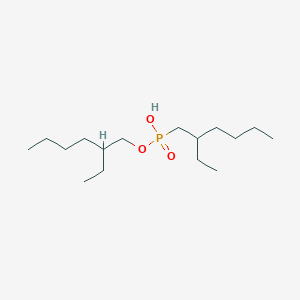
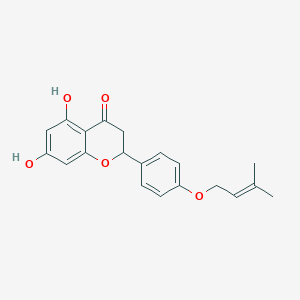
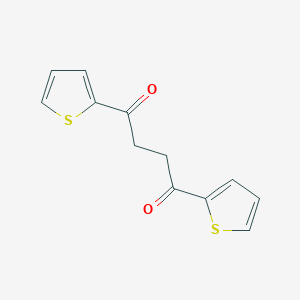
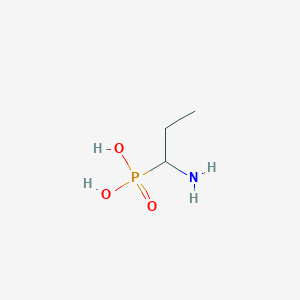

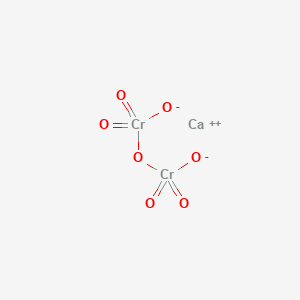

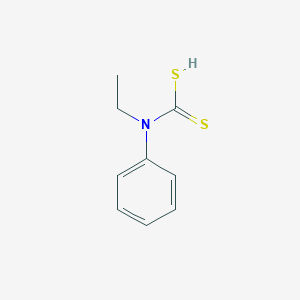
![3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol](/img/structure/B81197.png)
